2-Azabicyclo[3.2.1]octane
Overview
Description
2-Azabicyclo[3.2.1]octane is a nitrogen-containing heterocycle that has garnered significant interest in the field of drug discovery due to its unique structure and potential pharmacological properties . This compound consists of a six-membered nitrogen heterocycle fused to a cyclopentane ring, forming a bicyclic architecture .
Mechanism of Action
Target of Action
The primary target of the compound 2-Azabicyclo[3.2.1]octane is the α4β2 neuronal nicotinic acetylcholine receptor . This receptor plays a crucial role in the transmission of signals in the nervous system .
Mode of Action
The this compound interacts with its target, the α4β2 neuronal nicotinic acetylcholine receptor, by binding to it . This binding can lead to changes in the receptor’s activity, which can subsequently alter the transmission of signals in the nervous system .
Biochemical Pathways
The interaction of this compound with the α4β2 neuronal nicotinic acetylcholine receptor can affect various biochemical pathways. These pathways are involved in the transmission of signals in the nervous system . The downstream effects of these changes can have significant impacts on the functioning of the nervous system .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve changes in the activity of the α4β2 neuronal nicotinic acetylcholine receptor . These changes can alter the transmission of signals in the nervous system, potentially leading to various physiological effects .
Biochemical Analysis
Biochemical Properties
2-Azabicyclo[3.2.1]octane plays a crucial role in various biochemical reactions. It has been observed to interact with several enzymes, proteins, and other biomolecules. For instance, it exhibits high affinity for α4β2 neuronal nicotinic acetylcholine receptors, which are involved in neurotransmission . Additionally, it has shown agonist activity in κ-opioid receptors, influencing pain perception and mood . The interactions of this compound with these receptors highlight its potential as a therapeutic agent in neurological and psychiatric disorders.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has demonstrated cytotoxic activity against different tumor cell lines, including glioblastoma, medulloblastoma, and hepatocellular carcinoma . This compound influences cell function by modulating cell signaling pathways, altering gene expression, and affecting cellular metabolism. For example, its interaction with nicotinic acetylcholine receptors can lead to changes in calcium ion flux, impacting cellular signaling and metabolic processes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to nicotinic acetylcholine receptors, leading to their activation or inhibition, depending on the receptor subtype . This binding can result in changes in gene expression and enzyme activity, ultimately influencing cellular function. Additionally, its agonist activity at κ-opioid receptors involves binding to these receptors and modulating their signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors in its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its degradation products can also influence cellular processes . Long-term exposure to this compound in in vitro and in vivo studies has revealed sustained effects on cell signaling and metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it has shown therapeutic potential with minimal adverse effects . At higher doses, toxic effects such as neurotoxicity and hepatotoxicity have been observed . These threshold effects highlight the importance of dosage optimization in the development of this compound-based therapeutics.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a role in its biotransformation . The compound’s metabolism can lead to the formation of active or inactive metabolites, influencing its overall pharmacological effects. Additionally, its impact on metabolic flux and metabolite levels has been studied, revealing its potential to modulate metabolic pathways .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine its localization and accumulation in different cellular compartments. For instance, its binding to plasma proteins can influence its distribution in the bloodstream and its availability to target tissues .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It has been observed to localize in specific cellular compartments, such as the cytoplasm and nucleus . Targeting signals and post-translational modifications play a role in directing this compound to its site of action. Understanding its subcellular localization can provide insights into its mechanism of action and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Azabicyclo[3.2.1]octane typically involves intramolecular cyclization reactions. One common method is the cyclization of suitable precursors under acidic or basic conditions . For example, the intramolecular cyclization of aziridines can be catalyzed by palladium to form the desired bicyclic structure .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize continuous flow chemistry and advanced catalytic systems to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 2-Azabicyclo[3.2.1]octane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or peracids to form N-oxides.
Reduction: Reduction reactions can be performed using hydrogenation catalysts to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Hydrogenation catalysts such as palladium on carbon.
Substitution: Nucleophiles like alkyl halides or acyl chlorides.
Major Products:
Oxidation: N-oxides.
Reduction: Reduced derivatives.
Substitution: Substituted this compound derivatives.
Scientific Research Applications
2-Azabicyclo[3.2.1]octane has a wide range of applications in scientific research:
Comparison with Similar Compounds
Tropane Alkaloids: These compounds share a similar bicyclic structure and are known for their pharmacological properties.
Cytisine-like Alkaloids: Structurally related to 2-Azabicyclo[3.2.1]octane, these alkaloids have been isolated from plants and exhibit bioactive properties.
Uniqueness: this compound stands out due to its synthetic versatility and potential for drug discovery. Its unique bicyclic structure provides a distinct scaffold for the development of novel therapeutic agents, making it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
2-azabicyclo[3.2.1]octane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N/c1-2-7-5-6(1)3-4-8-7/h6-8H,1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASUQYWCXZRNVRW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CCN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80499559 | |
Record name | 2-Azabicyclo[3.2.1]octane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80499559 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
279-79-8 | |
Record name | 2-Azabicyclo[3.2.1]octane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80499559 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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